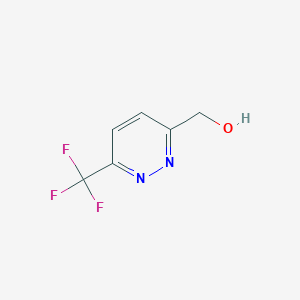![molecular formula C12H17NO4S B6298691 2-Oxa-6-aza-spiro[3.3]heptane tosylate CAS No. 2083631-41-6](/img/structure/B6298691.png)
2-Oxa-6-aza-spiro[3.3]heptane tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-aza-spiro[3.3]heptane tosylate: is a bicyclic spiro compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique three-dimensional structure, which makes it a valuable building block for the synthesis of various drug candidates. The tosylate form of this compound is particularly notable for its stability and solubility, which enhances its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. The process often requires advanced equipment for sonication and filtration to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-aza-spiro[3.3]heptane tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro structure.
Substitution: The tosylate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while substitution reactions can introduce new functional groups into the spiro structure .
Scientific Research Applications
Chemistry: 2-Oxa-6-aza-spiro[3.3]heptane tosylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of spiro compounds with biological targets. Its stability and solubility make it suitable for various in vitro and in vivo experiments .
Medicine: The compound has shown promise as a structural surrogate for morpholine in drug design. It is being investigated for its potential to enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Oxa-6-aza-spiro[3.3]heptane tosylate involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into binding sites on target proteins, potentially modulating their activity. This interaction can influence various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 3,3-Difluoroazetidine hydrochloride
- 8-Oxa-3-azabicyclo[3.2.1]octane
Comparison: Compared to these similar compounds, 2-Oxa-6-aza-spiro[3.3]heptane tosylate stands out due to its enhanced stability and solubility. Its unique three-dimensional structure also provides distinct advantages in drug design, allowing for the creation of compounds with improved pharmacokinetic properties .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-oxa-6-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKYGTDOAKMBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
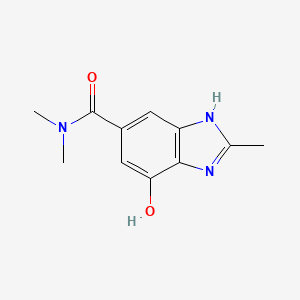
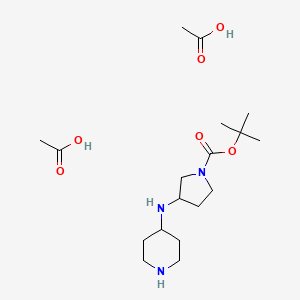
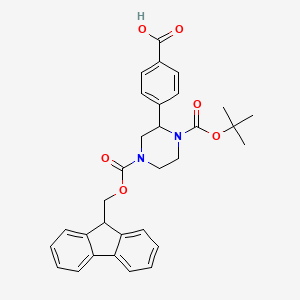
![Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
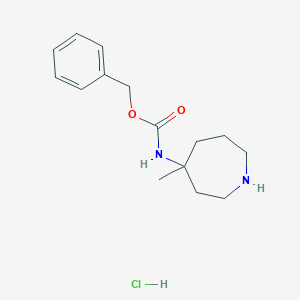
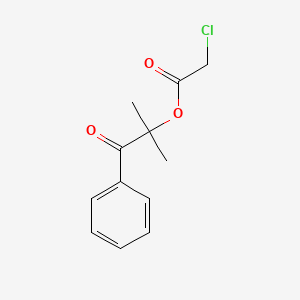
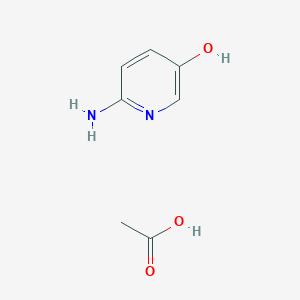
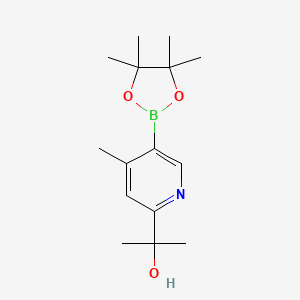
![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

